3-Nitrobenzene-1,2-dicarbohydrazide
Description
3-Nitrobenzene-1,2-dicarbohydrazide is a nitro-substituted aromatic compound featuring two carbohydrazide (–CONHNH₂) groups at the 1,2-positions of the benzene ring. This structure enables versatile coordination chemistry, as the nitro (–NO₂) and carbohydrazide groups can act as hydrogen bond donors/acceptors and coordination sites for metal ions. It is widely employed in synthesizing coordination polymers (CPs) and metal-organic frameworks (MOFs), where its electron-withdrawing nitro group enhances ligand rigidity and modulates electronic properties .
Properties
Molecular Formula |
C8H9N5O4 |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
3-nitrobenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H9N5O4/c9-11-7(14)4-2-1-3-5(13(16)17)6(4)8(15)12-10/h1-3H,9-10H2,(H,11,14)(H,12,15) |
InChI Key |
PSSBGUKUNSBTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzene-1,2-dicarbohydrazide typically involves the reaction of 3-nitrophthalic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 3-Nitrobenzene-1,2-dicarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Condensation: The carbohydrazide groups can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 3-Aminobenzene-1,2-dicarbohydrazide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Condensation: Hydrazones or hydrazides.
Scientific Research Applications
3-Nitrobenzene-1,2-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Nitrobenzene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The carbohydrazide groups can form covalent bonds with aldehydes and ketones, which can modify the structure and function of proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Nitrobenzene-1,2-dicarboxylic Acid Derivatives
The 4-nitro isomer (4-nitrobenzene-1,2-dicarboxylic acid) differs in the nitro group’s position (para vs. meta). This positional change significantly alters coordination behavior:
- Coordination Modes: The 3-nitro derivative facilitates diverse coordination modes (monodentate, bidentate, or bridging) due to steric and electronic effects, whereas the 4-nitro isomer often adopts bridging modes via carboxylate oxygen atoms .
- CP/MOF Architectures : CPs based on the 3-nitro isomer exhibit 1D chains or 2D layers, while 4-nitro analogs form 3D frameworks with higher porosity .
- Functional Properties : The 3-nitro isomer imparts stronger fluorescence quenching in Zn(II) CPs compared to the 4-nitro variant, attributed to nitro-group-induced electron delocalization .
Table 1: Structural and Functional Differences Between 3-Nitro and 4-Nitro Isomers
Functional Group Analogs: Hydrazide Derivatives
N,N′-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide
This compound replaces the nitro group with a 3-chlorophenyl substituent. The chloro group increases hydrophobicity and steric bulk, reducing solubility in polar solvents compared to the nitro analog. It also exhibits weaker hydrogen-bonding capacity, limiting its utility in constructing supramolecular architectures .
Tetramethyldiazene-1,2-dicarboxamide
Unlike 3-nitrobenzene-1,2-dicarbohydrazide, this compound features azo (–N=N–) and tetramethyl groups. The azo group enables redox activity, making it suitable for photodynamic applications, while the methyl groups hinder metal coordination.
Table 2: Comparison of Hydrazide Derivatives
Bioactive Analogs: Carvacrol-Based Hydrazides
Carvacrol derivatives with hydrazide/sulfonamide groups (e.g., CAR-6) exhibit antimicrobial and antioxidant activities. Its nitro group may confer higher cytotoxicity, as seen in structurally similar nitroaromatics like 4-nitrophenol (LD₅₀ = 250 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
